molecular formula C23H16ClFN4OS2 B2526255 3-((5-((2-chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-22-6

3-((5-((2-chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Número de catálogo: B2526255
Número CAS: 847402-22-6
Peso molecular: 482.98
Clave InChI: PAZRCSSXQWTZRC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a heterocyclic organic molecule featuring a 1,2,4-triazole core substituted with a 2-chloro-6-fluorobenzylthio group at position 5 and a phenyl group at position 4. A benzo[d]thiazol-2(3H)-one moiety is tethered via a methyl group to the triazole ring. Its design integrates halogenated aromatic systems (chloro, fluoro) and sulfur-containing heterocycles, which are common motifs in medicinal chemistry for enhancing metabolic stability and target binding .

Propiedades

IUPAC Name

3-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN4OS2/c24-17-9-6-10-18(25)16(17)14-31-22-27-26-21(29(22)15-7-2-1-3-8-15)13-28-19-11-4-5-12-20(19)32-23(28)30/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZRCSSXQWTZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)F)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of triazole derivatives, including those similar to the compound . For instance, studies have shown that triazole-based compounds exhibit significant activity against various bacterial strains and fungi. The incorporation of sulfur and halogen substituents enhances their efficacy against resistant strains .

Case Study: Synthesis and Testing

A study focused on synthesizing novel triazole derivatives demonstrated that compounds with similar structural features to 3-((5-((2-chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one displayed promising antimicrobial activity. The synthesized compounds were screened using agar-well diffusion methods, revealing effective inhibition against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer potential of triazole derivatives has been extensively studied. The presence of the benzo[d]thiazole moiety in the compound is particularly noteworthy as it has been associated with cytotoxic effects on various cancer cell lines.

Research Findings

A research article indicated that triazole compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress . The specific compound under discussion may share these properties due to its structural similarities with other known anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of triazole derivatives. Modifications in substituents can significantly influence biological activity. For example:

  • The presence of a chloro group enhances lipophilicity, potentially improving cell membrane permeability.
  • The sulfur atom contributes to increased biological activity by facilitating interactions with biological targets .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Triazole-Thiazole Hybrids ()

Compounds 4 and 5 from share structural similarities with the target molecule:

  • Core structure : Both feature a 1,2,4-triazole fused with a thiazole ring, analogous to the triazole-thiazolone system in the target compound.
  • Substituents : Fluorophenyl and chlorophenyl groups are present, mirroring the halogenated benzylthio substituents in the target.
  • Crystallography: These compounds crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit.

Table 1: Structural Comparison of Triazole-Thiazole Derivatives

Compound Core Structure Substituents Crystallographic Data
Target compound 1,2,4-triazole-thiazolone 2-chloro-6-fluorobenzylthio, phenyl Not available
Compound 4 () Triazole-thiazole 4-chlorophenyl, 4-fluorophenyl Triclinic $ P\overline{1} $, planar conformation
Compound 5 () Triazole-thiazole 4-fluorophenyl (×2) Triclinic $ P\overline{1} $, similar planar conformation
Benzo[d]thiazol-2(3H)-one Derivatives ()

The compound 3hf (3-ethyl-6-((4-methoxyphenyl)(o-tolyl)methyl)benzo[d]thiazol-2(3H)-one) shares the benzo[d]thiazol-2(3H)-one moiety with the target molecule but differs in substitution:

  • Functionalization : The presence of a 4-methoxyphenyl group in 3hf highlights the role of electron-donating substituents in modulating solubility, contrasting with the electron-withdrawing chloro/fluoro groups in the target compound .
Thiazolo[3,2-b][1,2,4]triazol-6-one Derivatives ()

The compound (5Z)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one (CAS 380158-33-8) offers insights into fused triazole-thiazolone systems:

  • Structural motif : The thiazolo-triazolone scaffold resembles the target’s triazole-thiazolone framework.
  • Substituent effects : The methoxy and benzyloxy groups in this compound enhance lipophilicity, whereas the target’s chloro/fluoro substituents may improve metabolic resistance .

Table 2: Functional Group Impact on Physicochemical Properties

Compound Key Substituents Predicted Effect on Properties
Target compound 2-chloro-6-fluorobenzylthio, phenyl Increased hydrophobicity, metabolic stability
3hf () 4-methoxyphenyl, o-tolyl Enhanced solubility, reduced oxidative stability
CAS 380158-33-8 () Methoxy, benzyloxy High lipophilicity, potential CNS penetration

Research Findings and Limitations

  • The halogenated benzylthio group may enhance target affinity, as seen in kinase inhibitors .
  • Data gaps : The provided evidence lacks explicit pharmacokinetic or toxicity data for the target compound. Comparative analysis relies on structural extrapolation rather than empirical results.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including triazole ring formation and thioether linkage introduction. Key steps include:

  • Triazole Core Construction : Use of phenyl isocyanate/isothiocyanate to form the triazole backbone under controlled pH and temperature (60–80°C) .
  • Thioether Functionalization : Reaction of halogenated benzyl thiols (e.g., 2-chloro-6-fluorobenzyl thiol) with the triazole intermediate, requiring catalysts like CuI or Pd(PPh₃)₄ to enhance selectivity .
  • Benzothiazolone Incorporation : Methylation at the triazole C3 position followed by cyclization to form the benzo[d]thiazol-2(3H)-one moiety . Optimization : Adjust reaction time (12–24 hours) and solvent polarity (DMF or THF) to maximize yield (reported 45–60%) and purity (>95% by HPLC) .

Q. How can the compound’s structural features be characterized experimentally?

  • Spectroscopic Analysis : Use NMR (¹H/¹³C) to confirm substituent positions, particularly distinguishing between chloro/fluoro benzyl groups and phenyl-triazole linkages .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected ~470–500 g/mol) and isotopic patterns from Cl/F atoms .
  • X-ray Crystallography : Resolve 3D conformation, focusing on π-π stacking between phenyl and benzothiazolone rings .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported bioactivity data?

Discrepancies in biological activity (e.g., anticancer vs. antimicrobial) may arise from assay conditions or structural analogs. Mitigate via:

  • Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to identify off-target effects .
  • Comparative SAR Studies : Synthesize analogs (e.g., replacing 2-chloro-6-fluorobenzyl with 4-chlorobenzyl) to isolate substituent-specific effects .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., CYP450) using fluorogenic substrates and SPR for binding kinetics .

Q. How can molecular docking simulations guide mechanistic studies of this compound?

  • Target Selection : Prioritize enzymes with triazole/benzothiazole-binding pockets (e.g., EGFR kinase or fungal lanosterol demethylase) .
  • Docking Protocols : Use AutoDock Vina with flexible ligand sampling to model halogen (Cl/F) interactions in hydrophobic active sites .
  • Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values to refine binding hypotheses .

Q. What methodologies are effective for analyzing environmental stability and degradation pathways?

  • Photolysis Studies : Expose the compound to UV light (254 nm) in aqueous/organic solvents and monitor degradation via LC-MS .
  • Hydrolysis Profiling : Test stability at pH 2–12, identifying labile bonds (e.g., thioether or triazole cleavage) .
  • Ecotoxicology Assays : Use Daphnia magna or algal models to assess acute toxicity (LC₅₀) and bioaccumulation potential .

Data Interpretation and Optimization

Q. How to address low reproducibility in biological assays involving this compound?

  • Solubility Optimization : Use co-solvents (e.g., DMSO/PEG-400) to maintain stock solution stability and avoid aggregation .
  • Cell Line Validation : Confirm target expression (e.g., via qPCR/Western blot) in cellular models before testing .
  • Positive Controls : Include reference inhibitors (e.g., fluconazole for antifungal assays) to calibrate activity thresholds .

Q. What strategies enhance catalytic efficiency in scaled-up synthesis?

  • Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer during triazole cyclization .
  • Microwave Assistance : Reduce reaction time (from 24 hours to 2–4 hours) for steps like benzothiazolone formation .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Contradiction Analysis

Q. Why do some studies report cytotoxicity while others show no significant effects?

  • Cell-Type Specificity : Test across diverse cancer lines (e.g., HeLa vs. MCF-7) to identify tissue-selective mechanisms .
  • Metabolic Activation : Pre-incubate with liver microsomes to assess prodrug conversion .
  • Apoptosis Markers : Use Annexin V/PI staining to distinguish cytostatic vs. cytotoxic outcomes .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.